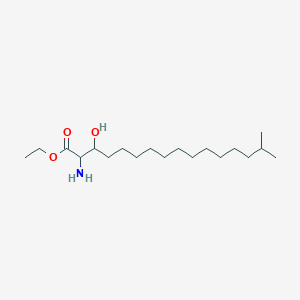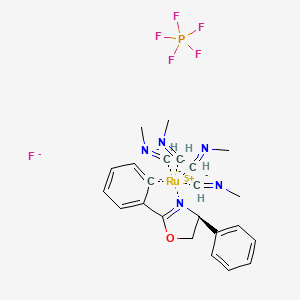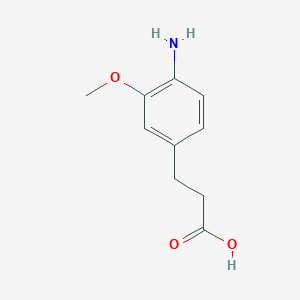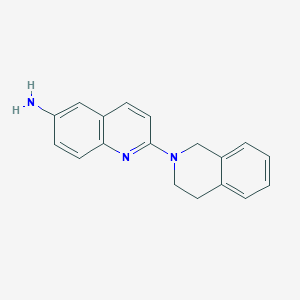
N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Val-otfa, also known as Z-Valine-trifluoroacetate, is a compound used primarily in biochemical research. It is a derivative of valine, an essential amino acid, and is often used in the study of enzyme inhibition, particularly caspases, which play a crucial role in apoptosis (programmed cell death).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-otfa typically involves the protection of the N-terminus of valine with a benzyloxycarbonyl (Z) group and the modification of the C-terminus with a trifluoroacetate (otfa) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and modification steps.
Industrial Production Methods
Industrial production of Z-Val-otfa follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Val-otfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form corresponding keto derivatives.
Reduction: Reduction reactions can convert Z-Val-otfa into its corresponding alcohol derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodosobenzene bis(trifluoroacetate) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include keto derivatives, alcohol derivatives, and substituted valine derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Z-Val-otfa is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Z-Val-otfa is employed in the study of enzyme inhibition, especially caspases, which are involved in apoptosis.
Medicine: The compound is used in drug development and screening for potential therapeutic agents targeting caspases.
Industry: Z-Val-otfa is used in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
Z-Val-otfa exerts its effects by inhibiting caspases, a family of protease enzymes involved in apoptosis. The compound mimics the natural substrates of caspases, binding to the active site and forming a covalent adduct with the active site cysteine residue . This irreversible inhibition prevents the caspases from cleaving their natural substrates, thereby blocking the apoptotic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Val-Ala-Asp fluoromethyl ketone: Another caspase inhibitor with a similar mechanism of action.
Z-Val-Phe-otfa: A compound with a similar structure but different amino acid sequence.
Uniqueness
Z-Val-otfa is unique due to its specific inhibition of caspases and its use in studying apoptosis. Its trifluoroacetate group provides stability and enhances its inhibitory activity compared to other similar compounds.
Conclusion
Z-Val-otfa is a valuable compound in biochemical research, particularly in the study of enzyme inhibition and apoptosis. Its unique structure and reactivity make it a crucial tool in various scientific fields, including chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJQOMWGYZJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)



![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)


